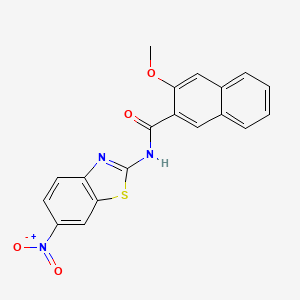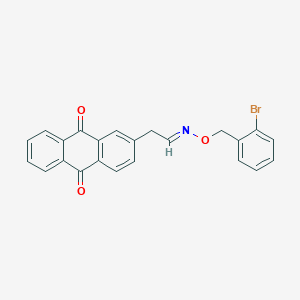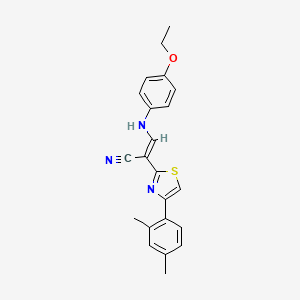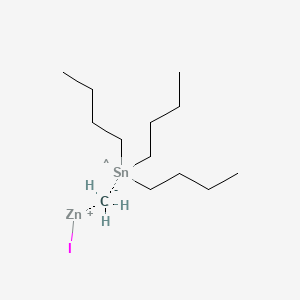![molecular formula C10H20ClNO2 B2779332 (1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride CAS No. 2413847-56-8](/img/structure/B2779332.png)
(1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework imparts unique chemical properties, making it a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride typically involves the use of chiral sources and cycloaddition reactions. One method involves the asymmetric cycloaddition of (1R,3S)-3-amino-1-cyclopentanol with cyclopentadiene using a chiral N-acylhydroxylamine compound as an inducer . This reaction builds the two chiral centers of the target product. The raw materials for this route are widely available and cost-effective, making it suitable for large-scale industrial production.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yield and purity. The process involves a series of steps, including cycloaddition, reduction, and acidification reactions. The use of recyclable chiral shift reagents and simple acidification techniques enhances the efficiency and selectivity of the production process .
化学反応の分析
Types of Reactions
(1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
(1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of (1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target molecules, influencing their activity. This interaction can modulate various biological pathways, leading to desired therapeutic effects .
類似化合物との比較
Similar Compounds
2-Azaspiro[3.5]nonane hydrochloride: Shares a similar spirocyclic structure but differs in functional groups.
2-Oxa-7-azaspiro[3.5]nonane oxalate: Contains an oxygen atom in the spirocyclic ring, altering its chemical properties.
2-Azabicyclo[3.2.1]octane:
Uniqueness
(1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride is unique due to its specific chiral centers and methoxy groups, which impart distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
(1R,3S)-1,3-dimethoxy-7-azaspiro[3.5]nonane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-12-8-7-9(13-2)10(8)3-5-11-6-4-10;/h8-9,11H,3-7H2,1-2H3;1H/t8-,9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIGYOUREJWDCI-UFIFRZAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C12CCNCC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H](C12CCNCC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2779252.png)



![2-[(4-Fluorophenyl)methoxy]pyridine](/img/structure/B2779259.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2779260.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2779263.png)
![N-(2-ethoxyphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2779264.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2779267.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2779269.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2779272.png)
